molecular formula C14H26 B1267208 1-Butyl-decahydronaphthalene CAS No. 92369-80-7

1-Butyl-decahydronaphthalene

Cat. No.: B1267208
CAS No.: 92369-80-7
M. Wt: 194.36 g/mol
InChI Key: SVAKAMBIIAHLSL-UHFFFAOYSA-N
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Description

1-Butyl-decahydronaphthalene is an organic compound with the molecular formula C14H26. It is a derivative of decahydronaphthalene, where a butyl group is attached to the naphthalene ring at position 1. This compound is a white crystalline solid with a weak aromatic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-decahydronaphthalene can be synthesized through the hydrogenation of naphthalene derivatives. One common method involves the hydrogenation of naphthalene in the presence of a catalyst such as nickel or copper . The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step reactions. For example, the chlorination of decalin followed by reaction with ethylmagnesium bromide can yield various derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-decahydronaphthalene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, which can then be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a nickel catalyst.

    Substitution: Chlorine or bromine in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Butyl-decahydronaphthalene has various applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a solvent in the production of resins and polymers.

Mechanism of Action

The mechanism of action of 1-butyl-decahydronaphthalene involves its interaction with molecular targets through hydrophobic interactions. The compound can penetrate lipid membranes, making it useful in drug delivery systems. Its hydrophobic nature allows it to interact with non-polar regions of biomolecules, potentially altering their function .

Comparison with Similar Compounds

    Decahydronaphthalene (Decalin): A bicyclic organic compound used as an industrial solvent.

    Tetralin: A hydrogenated derivative of naphthalene used as a solvent and in hydrogen storage applications.

Uniqueness: 1-Butyl-decahydronaphthalene is unique due to the presence of the butyl group, which enhances its hydrophobicity and alters its chemical reactivity compared to decahydronaphthalene and tetralin .

Properties

IUPAC Name

1-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAKAMBIIAHLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCC2C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30919217
Record name 1-Butyldecahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92369-80-7
Record name alpha-n-Butyldecalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092369807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butyldecahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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